SPDP-PEG12-NHS ester
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Overview
Description
SPDP-PEG12-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end. This compound is designed with a 12-unit polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG12-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol chain, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG12-NHS ester undergoes several types of reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Disulfide Exchange Reactions: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide linkages.
Common Reagents and Conditions
Primary Amines: React with the N-hydroxysuccinimide ester under slightly basic conditions (pH 7-8) in buffers such as phosphate or carbonate.
Sulfhydryl Groups: React with the 2-pyridyldithiol group in the presence of reducing agents like dithiothreitol.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Disulfide Bonds: Formed from the reaction with sulfhydryl groups.
Scientific Research Applications
SPDP-PEG12-NHS ester is widely used in scientific research for its ability to crosslink proteins and other molecules. Its applications include:
Protein Conjugation: Used to link proteins for studying protein-protein interactions.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of SPDP-PEG12-NHS ester involves the formation of covalent bonds between the crosslinker and target molecules. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide linkages. These reactions enable the crosslinker to link two different molecules, enhancing their stability and solubility .
Comparison with Similar Compounds
Similar Compounds
PEG4-SPDP: Contains a shorter polyethylene glycol spacer arm, resulting in lower solubility compared to SPDP-PEG12-NHS ester.
SPDP: Lacks the polyethylene glycol spacer arm, leading to higher protein aggregation and precipitation.
Uniqueness
This compound is unique due to its 12-unit polyethylene glycol spacer arm, which provides greater water solubility and reduces protein aggregation compared to other crosslinkers. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N3O17S2/c43-35(7-34-60-61-36-3-1-2-8-41-36)40-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-6-39(46)59-42-37(44)4-5-38(42)45/h1-3,8H,4-7,9-34H2,(H,40,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMQQHUIZYDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N3O17S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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